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Compound of Interest

Compound Name: C15H11N7O3S2

Cat. No.: B12635764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of C15H11N7O3S2,

identified as the multi-targeted tyrosine kinase inhibitor Dasatinib, with other key alternatives.

The information presented is collated from a range of independent research publications to

ensure a comprehensive and validated overview.

Overview of Dasatinib's Biological Activity
Dasatinib is a potent, orally available small molecule inhibitor primarily targeting the BCR-ABL

fusion protein and SRC family kinases.[1][2] Its primary therapeutic applications are in the

treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute

lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant or intolerant to first-generation

inhibitors like Imatinib.[3][4] Unlike Imatinib, which primarily binds to the inactive conformation

of the ABL kinase, Dasatinib can inhibit both the active and inactive conformations, contributing

to its efficacy against many Imatinib-resistant mutations.[1]

Key Biological Activities:
Anti-leukemic Activity: Dasatinib potently inhibits the constitutively active BCR-ABL tyrosine

kinase, the hallmark of CML.[3] This inhibition blocks downstream signaling pathways crucial

for leukemic cell proliferation and survival, leading to apoptosis.[5][6]
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SRC Family Kinase Inhibition: Dasatinib is a potent inhibitor of SRC family kinases (including

SRC, LCK, YES, and FYN), which are often overexpressed or hyperactivated in various

cancers and play roles in cell growth, survival, and motility.[7][8]

Senolytic Activity: In combination with the flavonoid Quercetin, Dasatinib has been shown to

act as a senolytic agent, selectively inducing apoptosis in senescent cells.[9][10][11] This

activity is being explored for its potential in treating age-related diseases.[10][12]

Quantitative Comparison of Kinase Inhibition
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Dasatinib

and its alternatives against key target kinases and various cancer cell lines, as reported in

independent studies. This data provides a quantitative measure of their respective potencies.

Table 1: Comparative IC50 Values for Kinase Inhibition (in vitro)

Kinase Dasatinib (nM) Imatinib (nM) Nilotinib (nM) Source(s)

BCR-ABL 0.55 - 3.0 150 - 500 10 - 45 [13][13][14][15]

SRC 0.5 >10,000 >10,000 [16]

c-KIT <30 - - [16]

PDGFRβ <30 - - [16]

LCK - - - [2]

BTK 5 - - [3]

Table 2: Comparative IC50 Values for Cell Viability/Proliferation in Different Cell Lines
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Cell Line
Cancer
Type

Dasatinib
(nM)

Imatinib
(nM)

Nilotinib
(nM)

Source(s)

K562

Chronic

Myeloid

Leukemia

1 150 10 [13][15]

TF-1

BCR/ABL

Erythroleuke

mia

(engineered)

0.75 500 - [15]

Lox-IMVI Melanoma
Moderately

Sensitive
>5,000 - [16]

Malme-3M Melanoma Sensitive - - [16]

HT144 Melanoma Resistant >5,000 - [16]

MDA-MB-231

Breast

Cancer

(TNBC)

Sensitive - - [17]

MCF-7
Breast

Cancer (ER+)
2100 - - [17]

SK-BR-3

Breast

Cancer

(HER2+)

4000 - - [17]

Signaling Pathway Inhibition
Dasatinib exerts its therapeutic effects by blocking key signaling cascades that promote cancer

cell survival and proliferation. The diagrams below, generated using Graphviz, illustrate the

primary pathways targeted by Dasatinib.

BCR-ABL Signaling Pathway
The BCR-ABL fusion protein constitutively activates several downstream pathways, including

the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, driving uncontrolled cell division and
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inhibiting apoptosis.[5][6] Dasatinib directly inhibits the kinase activity of BCR-ABL, thereby

blocking these downstream signals.[5][6]
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Click to download full resolution via product page

Dasatinib's inhibition of the constitutively active BCR-ABL signaling cascade.

SRC Kinase Signaling Pathway
SRC family kinases are involved in signaling from receptor tyrosine kinases (RTKs) and

integrins, influencing cell adhesion, migration, and invasion.[18] Dasatinib's inhibition of SRC

can disrupt these processes, which is relevant for its activity in solid tumors.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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